

Spectroscopic Profile of 2,4-Diisopropylphenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Diisopropylphenol**, a key impurity and related compound of the anesthetic agent, Propofol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and quality control in research and pharmaceutical development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-Diisopropylphenol**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.10	d	1H	Ar-H (H6)
~6.95	dd	1H	Ar-H (H5)
~6.70	d	1H	Ar-H (H3)
~4.80	s (br)	1H	ОН
~3.20	septet	1H	CH(CH₃)₂ (at C2)
~2.85	septet	1H	CH(CH₃)₂ (at C4)
~1.25	d	6H	CH(CH ₃) ₂ (at C2)
~1.22	d	6H	CH(CH ₃) ₂ (at C4)

Note: Predicted values are based on standard NMR prediction software and data from similar phenolic compounds. Actual experimental values may vary slightly.

Table 2: 13 C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~151	C1 (C-OH)
~141	C4 (C-iPr)
~135	C2 (C-iPr)
~124	C6
~123	C5
~115	C3
~33	CH(CH ₃) ₂ (at C4)
~27	CH(CH ₃) ₂ (at C2)
~24	CH(CH ₃) ₂ (at C4)
~23	CH(CH ₃) ₂ (at C2)



Note: Predicted values are based on standard NMR prediction software and data from similar phenolic compounds. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3550-3200	Strong, Broad	O-H stretch (hydrogen- bonded)
~3050-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1600, ~1470	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch (phenol)
~880-820	Strong	Ar-H out-of-plane bend (1,2,4-trisubstituted)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
178	High	[M] ⁺ (Molecular Ion)
163	High	[M - CH ₃] ⁺
121	Medium	[M - C ₃ H ₇ - H ₂ O] ⁺ or [M - C ₄ H ₇] ⁺
101	Low	Further fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: A 10-20 mg sample of 2,4-diisopropylphenol is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl



sulfoxide-d₆ (DMSO-d₆), within an NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard. Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of **2,4-diisopropylphenol** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

 Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is typically performed using a Gas
 Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of 2,4 diisopropylphenol in a volatile organic solvent (e.g., dichloromethane or methanol) is
 injected into the GC. The compound is volatilized and separated from other components on a
 capillary column. Upon elution from the GC column, the analyte enters the mass
 spectrometer and is ionized, most commonly by Electron Ionization (EI).

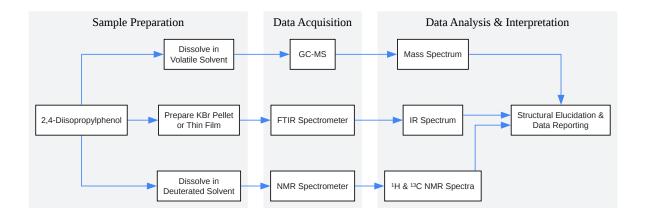


- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., a quadrupole or ion trap).
- Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data system plots the relative ion abundance as a function of m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2,4-diisopropylphenol**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Spectral Database for Organic Compounds, SDBS Databases UW-Madison Libraries [search.library.wisc.edu]
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